Hexadecanolide

Description

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

oxacycloheptadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPJYNMYCVCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=O)OCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047622 | |

| Record name | Oxacycloheptadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-29-5 | |

| Record name | Hexadecanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxacycloheptadecan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxacycloheptadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacycloheptadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E2HO00C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

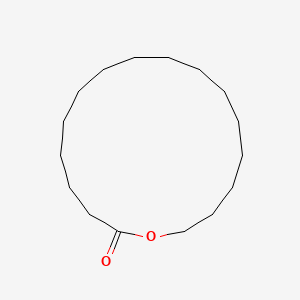

What is the chemical structure of Hexadecanolide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexadecanolide, a macrocyclic lactone of interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Structure and Identification

This compound, systematically named oxacycloheptadecan-2-one, is a 17-membered macrocyclic lactone.[1][2] It is a saturated mono-ester lactone belonging to the fatty acyls class of lipids.[3][4] Its structure consists of a sixteen-carbon chain where the sixteenth carbon is esterified with the carboxyl group, forming a large ring.[3][5] This macrocyclic structure is responsible for its characteristic properties, including its stability and musky odor.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | oxacycloheptadecan-2-one[3] |

| CAS Number | 109-29-5[3][6] |

| Molecular Formula | C₁₆H₃₀O₂[3][5] |

| Molecular Weight | 254.41 g/mol [3][6] |

| Canonical SMILES | C1CCCCCCCC(=O)OCCCCCCC1[3] |

| InChI | InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1-15H2[3] |

| InChIKey | LOKPJYNMYCVCRM-UHFFFAOYSA-N[3] |

| Synonyms | Cyclothis compound, 16-Hexadecanolactone, Dihydroambrettolide, Juniperic acid lactone[3][5][6] |

| EC Number | 203-662-0[3][6] |

Physicochemical Properties

This compound is typically a colorless to pale yellow solid or liquid, its state being dependent on the ambient temperature.[5] It is characterized by a sweet, diffusive musk odor with balsamic and animalic notes.[7][8][9] Its solubility is limited in water but high in organic solvents such as ethanol and ether.[5] The compound is relatively stable under normal conditions but can undergo hydrolysis when exposed to strong acids or bases.[5]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 34-38 °C[6] |

| Boiling Point | 165 °C @ 6 Torr[10] |

| Density | 0.9324 g/cm³[10] |

| Vapor Pressure | 0.000085 mm Hg @ 23 °C[7][9] |

| Log P (Octanol-Water Partition Coefficient) | 6.7[7][9] |

| Refractive Index | n20/D 1.4680 - 1.4730[6][8] |

| Flash Point | > 94 °C (> 201 °F)[8] |

| Form | Solid[6] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are outlines of key experimental procedures for its synthesis and polymerization.

Synthesis via Thermal Decomposition of Cyclohexanone Peroxides (Story Synthesis)

This method involves a two-step process: the synthesis of cyclohexanone peroxides followed by their thermal decomposition to yield this compound.[6][7]

Step 1: Synthesis of Tricyclohexylidene Triperoxide (TCTP)

-

Reaction Setup : Combine cyclohexanone and hydrogen peroxide (e.g., 90% concentration) in a 1:2 molar ratio in a suitable solvent like acetonitrile.[7]

-

Catalyst Addition : Introduce a catalytic amount of a strong acid, such as 70% perchloric acid.[7]

-

Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 70 °C). TCTP is the kinetically favored product.[7]

-

Work-up : The solid peroxide product is isolated from the reaction mixture.

Step 2: Thermal Decomposition of TCTP

-

Reaction Setup : The isolated TCTP is dissolved in a high-boiling point, inert solvent (e.g., n-dodecane).[11]

-

Reaction Conditions : The solution is heated, leading to the thermal decomposition of TCTP. This reaction is highly exothermic and produces carbon dioxide as a byproduct.[7] The decomposition yields a mixture of 16-hexadecanolide (15-28% selectivity) and cyclopentadecane (28-34%).[7]

-

Purification : The desired this compound is separated from the reaction mixture by fractional distillation.

Caption: Workflow for the Story synthesis of this compound.

Synthesis from 16-Hydroxyhexadecanoic Acid

This compound can be synthesized from its corresponding hydroxy acid, 16-hydroxyhexadecanoic acid, through lactonization. A general protocol for acid-catalyzed lactonization is as follows:

-

Reaction Setup : Add 16-hydroxyhexadecanoic acid to a round-bottom flask, optionally in a suitable solvent to facilitate the removal of water.[3]

-

Catalyst Addition : Introduce an acid catalyst, such as perchloric acid or sulfuric acid.[3]

-

Reaction Conditions : Heat the mixture (e.g., 40-80°C) with continuous stirring. To drive the reaction towards the lactone, water formed during the reaction must be removed, for example, by azeotropic distillation (using a Dean-Stark apparatus) or by applying a vacuum.[3]

-

Monitoring : The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) by observing the disappearance of the starting hydroxy acid.[3]

-

Work-up : After the reaction is complete, the mixture is cooled and dissolved in an organic solvent like diethyl ether. The organic phase is then washed with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by drying over an anhydrous salt (e.g., sodium sulfate).[3]

-

Purification : The solvent is evaporated under reduced pressure, and the crude this compound can be purified by distillation (e.g., Kugelrohr) or column chromatography on silica gel.[3]

Lipase-Catalyzed Ring-Opening Polymerization (ROP)

This compound serves as a monomer for the synthesis of polyesters via enzymatic ring-opening polymerization, offering a green chemistry approach.[2][8][12]

-

Enzyme Selection : Various lipases can catalyze this reaction, with Pseudomonas fluorescens lipase showing high activity.[1] Immobilized lipases like Novozym 435 are also commonly used.[2]

-

Reaction Setup : The polymerization is typically performed in bulk (without solvent). The this compound monomer and the lipase (e.g., 5-10% by weight of the substrate) are combined in a reaction vessel.[1][3]

-

Reaction Conditions : The mixture is heated to a specific temperature (e.g., 75 °C). Higher temperatures can lead to polymers with higher molecular weights (above 5,000 Da).[1] The reaction is reversible, and conditions can be controlled to favor either polymerization or the formation of cyclic oligomers.[2][8]

-

Termination and Work-up : Once the desired degree of polymerization is achieved, the enzyme can be removed by filtration (especially if immobilized) and potentially reused.[3] The resulting polymer is then purified. A control reaction without the enzyme should show no polymerization.[1]

References

- 1. Lipase-catalyzed ring-opening polymerization of 16-hexadecanolide. | CiNii Research [cir.nii.ac.jp]

- 2. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C16H30O2 | CID 7984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. thesis.unipd.it [thesis.unipd.it]

- 7. cetjournal.it [cetjournal.it]

- 8. scispace.com [scispace.com]

- 9. iff.com [iff.com]

- 10. phytojournal.com [phytojournal.com]

- 11. merit.url.edu [merit.url.edu]

- 12. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]

An In-depth Technical Guide to Hexadecanolide (CAS No: 109-29-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Hexadecanolide, alongside detailed experimental protocols for its synthesis and analysis.

Core Chemical Identity and Properties

This compound, with the CAS number 109-29-5, is a macrocyclic lactone also known by synonyms such as 1,16-Hexadecanolactone, Dihydroambrettolide, and Juniperic acid lactone.[1][2] It is a valuable compound in the fragrance and cosmetics industries due to its pleasant, musky odor and emollient properties.[1]

Summary of Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| CAS Number | 109-29-5 | [1][2][3] |

| Molecular Formula | C₁₆H₃₀O₂ | [1][2][3] |

| Molecular Weight | 254.41 g/mol | [2][4] |

| Appearance | White to pale yellow solid | [1][3][5] |

| Odor | Sweet, musky | [3][5] |

| Melting Point | 34-38 °C | [4][6] |

| Boiling Point | 188 °C at 15 mmHg | [7] |

| Flash Point | > 94 °C (> 201 °F) | [3][8] |

| Refractive Index | n20/D 1.4680 - 1.4730 | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [1][6] |

| Stability | Stable under normal conditions. Combustible. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

Synthesis of this compound: The Story Synthesis

A known method for the synthesis of 16-Hexadecanolide was developed by Story. This process involves two primary stages: the synthesis of cyclohexanone peroxides followed by their decomposition.[9]

Stage 1: Synthesis of Cyclohexanone Peroxides

-

Catalyst: 70% concentrated perchloric acid in acetonitrile.

-

Reagents: 90% concentrated hydrogen peroxide and cyclohexanone in a 2:1 molar ratio.

-

Temperature: 70 °C.

-

Caution: This reaction is potentially hazardous due to the use of highly concentrated and reactive hydrogen peroxide and the corrosive nature of perchloric acid, which can lead to uncontrolled oxidation and significant heat generation.[9]

Stage 2: Decomposition of Cyclohexanone Peroxides

-

Method: The synthesized cyclohexanone peroxides undergo thermal or photochemical decomposition.

-

Products: This decomposition yields 16-Hexadecanolide (15-28% selectivity), cyclopentadecane (28-34%), and cyclohexanone. Carbon dioxide is also produced as a byproduct in the formation of this compound.[9]

Enzymatic Ring-Opening Polymerization of this compound

This compound can undergo enzymatic ring-opening polymerization to produce polyesters. Lipases, such as that from Pseudomonas fluorescens, have been shown to be effective catalysts for this reaction.[8]

-

Enzyme: Lipase (e.g., from Pseudomonas fluorescens).

-

Substrate: 16-Hexadecanolide (HDL).

-

Conditions: The polymerization is typically carried out in bulk (without a solvent).

-

Temperature: A higher polymerization temperature (e.g., 75 °C) can lead to the formation of polymers with higher molecular weights (> 5 x 10³).[8]

-

Control: In the absence of the enzyme, the this compound monomer remains unchanged.[8]

Analytical Methods for this compound

Accurate determination of the purity and concentration of this compound is essential. Gas Chromatography (GC) is a common analytical technique for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

-

Add 1 mL of a suitable solvent, such as pyridine.

-

Add 200 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to derivatize the compound for increased volatility.

-

Heat the vial at 60-70 °C for about 30 minutes to complete the derivatization.

-

Cool the vial to room temperature before injection.

-

-

GC-FID Conditions:

-

Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 320°C.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While not classified as a hazardous substance, this compound can cause skin and eye irritation.[10] It is also combustible.[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[8][10] Store in a cool, dry, and well-ventilated area away from ignition sources.[3][8] In case of skin contact, wash the affected area thoroughly with soap and water.[7][8] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention if irritation persists.[7][8]

References

- 1. cetjournal.it [cetjournal.it]

- 2. benchchem.com [benchchem.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. 1,16-HEXADECANEDIOL synthesis - chemicalbook [chemicalbook.com]

- 7. demarcheiso17025.com [demarcheiso17025.com]

- 8. Lipase-catalyzed ring-opening polymerization of 16-hexadecanolide. | CiNii Research [cir.nii.ac.jp]

- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling Hexadecanolide: A Technical Guide to its Natural Origins and Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, discovery, and chemical characterization of Hexadecanolide, a macrocyclic lactone of significant interest to the fragrance, pharmaceutical, and chemical research industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's origins and the methodologies for its isolation and identification.

Natural Occurrences of this compound

This compound has been identified in a select number of plant species, with the most notable source being the essential oil derived from the roots of Angelica archangelica L.[1][2][3]. It is also found in the oleo-gum-resin of Ferula galbaniflua Boiss. & Buhse and Ferula rubricaulis Boiss.[4][5]. While present in these sources, the concentration of this compound can vary depending on factors such as the geographical origin of the plant, harvesting time, and storage conditions of the plant material.

Quantitative Analysis of this compound in Natural Sources

The concentration of macrocyclic lactones in the essential oil of Angelica archangelica roots has been a subject of scientific investigation. While precise figures for this compound are not always individually reported, studies on the lactone fraction of the oil provide valuable insights.

| Natural Source | Plant Part | Compound Class | Concentration/Yield | Citation |

| Angelica archangelica L. | Stored, crushed roots | Macrocyclic lactones | 14.3–25.2% of essential oil | [2] |

| Angelica archangelica L. | Roots | 15-Pentadecanolide | 7.2–14.9% of essential oil from stored, crushed roots | [2] |

| Angelica archangelica L. | Roots | Essential Oil | 0.2% to 0.5% | [1] |

| Ferula galbaniflua Boiss. & Buhse | Oleo-gum-resin | Essential Oil | 10.6% | [4] |

It is important to note that the profile of volatile compounds in Angelica archangelica essential oil can change significantly during storage. Research has shown that while monoterpene hydrocarbons decrease, the relative concentration of macrocyclic lactones, including 15-pentadecanolide, increases substantially in crushed and stored roots[2].

The Discovery of Macrocyclic Lactones: A Historical Perspective

The discovery of macrocyclic musks, a class of compounds to which this compound belongs, marked a significant milestone in organic chemistry. A pivotal figure in this field was Leopold Ružička, whose groundbreaking work in the 1920s on the structural elucidation of muscone and civetone, isolated from the musk deer and civet cat respectively, challenged the prevailing belief that large-ring structures were inherently unstable. This pioneering research laid the foundation for the understanding and later synthesis of other macrocyclic compounds.

While the specific first isolation and identification of this compound from a natural source is not as prominently documented as that of muscone, the work of Max Kerschbaum in 1927 on the isolation of ambrettolide from ambrette seed oil was a landmark discovery of a macrocyclic lactone from a plant source. This discovery paved the way for the investigation of other plant essential oils for similar compounds. The synthesis of this compound and other macrocyclic lactones has also been a significant area of research, with methods developed from starting materials like aleuritic acid[6][7][8][9][10].

Experimental Protocols

The isolation and identification of this compound from its natural sources involve a series of meticulous experimental procedures.

Extraction of Essential Oil from Angelica archangelica Roots

1. Steam Distillation: This is a common method for extracting essential oils from plant materials.

-

Procedure: Fresh or dried roots of Angelica archangelica are crushed to increase the surface area. The crushed material is then subjected to steam distillation. The steam and volatilized essential oil are condensed, and the oil is separated from the aqueous phase.

-

Yield: The essential oil yield from the roots is typically between 0.2% and 0.5%[1].

2. Solvent Extraction: This method can be used as an alternative or supplementary technique to steam distillation.

-

Procedure: The dried and ground plant material is extracted with a suitable organic solvent (e.g., ethanol, hexane, or a mixture). The solvent is then evaporated under reduced pressure to yield the crude extract containing the essential oil.

Isolation and Purification of this compound

The crude essential oil is a complex mixture of various compounds. The isolation of this compound requires chromatographic techniques.

-

Column Chromatography: The essential oil is subjected to column chromatography over silica gel. A gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate) is used to separate the different fractions. The fractions are monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in this compound can be further purified using preparative HPLC to obtain the pure compound.

Identification and Structural Elucidation

1. Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile compounds like this compound in an essential oil.

-

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically around 250 °C.

-

Oven Temperature Program: A temperature gradient is used, for example, starting at 60 °C and ramping up to 280 °C at a rate of 3-5 °C/min.

-

MS Detector: Operated in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 40-500.

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for the definitive structural elucidation of the isolated compound.

-

¹H NMR and ¹³C NMR: The proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the macrocyclic lactone structure.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of this compound.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard.

Logical Workflow and Signaling Pathways

The process of obtaining pure this compound from its natural source and confirming its identity follows a logical experimental workflow.

This technical guide provides a foundational understanding of the natural sources and discovery of this compound. The detailed methodologies and data presented herein are intended to support further research and development in the various fields where this valuable macrocyclic lactone finds application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nhrorganicoils.com [nhrorganicoils.com]

- 6. zenodo.org [zenodo.org]

- 7. Synthesis and some reactions of (±)-aleuritic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. CN101417992A - Synthesis production process of 9-cyclohexadecylene lactone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. An Improved process for the recovery of Aleuritic Acid from the seedlac | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

The Biosynthesis of Hexadecanolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanolide, a 16-membered macrolide, is a naturally occurring compound found in various organisms and is of significant interest due to its potential applications in the fragrance, food, and pharmaceutical industries. Understanding its biosynthetic pathways is crucial for developing biotechnological production methods and for the discovery of novel bioactive analogues. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound, focusing on the key enzymatic steps, quantitative data, and experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step process initiated from the common fatty acid, palmitic acid (C16:0). The pathway involves:

-

ω-Hydroxylation of Palmitic Acid: The terminal methyl group of palmitic acid is hydroxylated to form 16-hydroxyhexadecanoic acid. This reaction is catalyzed by cytochrome P450 monooxygenases.

-

Intramolecular Lactonization: The resulting 16-hydroxyhexadecanoic acid undergoes an intramolecular esterification to form the cyclic ester, this compound. This cyclization can occur spontaneously or be enzyme-mediated.

Diagram: Overview of this compound Biosynthesis

Caption: The two-step biosynthetic pathway of this compound from palmitic acid.

ω-Hydroxylation of Palmitic Acid

The initial and rate-limiting step in this compound biosynthesis is the ω-hydroxylation of palmitic acid. This reaction is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs), which are heme-thiolate proteins.

Key Enzymes

-

In Animals: Members of the CYP4A subfamily are primarily responsible for the ω-hydroxylation of fatty acids. Specifically, CYP4A11 in humans has been shown to metabolize medium to long-chain fatty acids.

-

In Plants: The CYP704B subfamily plays a crucial role in the biosynthesis of cutin and sporopollenin monomers, which involves the ω-hydroxylation of fatty acids. CYP704B2 in rice has been demonstrated to catalyze the ω-hydroxylation of palmitic acid.[1]

Reaction Mechanism

The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond of the substrate. This process requires a reductase partner enzyme, typically NADPH-cytochrome P450 reductase, to transfer electrons from NADPH to the P450 heme center.

Diagram: Cytochrome P450 Catalytic Cycle for ω-Hydroxylation

Caption: The catalytic cycle of cytochrome P450 for substrate hydroxylation.

Quantitative Data: Enzyme Kinetics

Precise kinetic data for the ω-hydroxylation of palmitic acid by specific P450 enzymes are limited. However, studies on related substrates provide valuable insights.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| Human CYP4A11 | Lauric Acid (C12:0) | 4.7 | 7 | [2][3] |

| Human CYP2E1 | Lauric Acid (C12:0) | 84 | 3.8 | [2][3] |

| Human CYP4A11 | Myristic Acid (C14:0) | - | 2.1 | [3] |

| Human CYP2E1 | Myristic Acid (C14:0) | - | 2.4 | [3] |

Intramolecular Lactonization

The final step in the biosynthesis of this compound is the intramolecular cyclization of 16-hydroxyhexadecanoic acid. This reaction forms a stable 16-membered lactone ring.

Mechanism: Spontaneous vs. Enzymatic

-

Spontaneous Lactonization: Under acidic conditions or at elevated temperatures, long-chain ω-hydroxy acids can undergo spontaneous intramolecular esterification.[4] The formation of large rings (macrolactonization) is entropically disfavored, but can occur, especially under high dilution conditions which favor intramolecular reactions over intermolecular polymerization.

-

Enzymatic Lactonization: While spontaneous cyclization is possible, it is likely that in biological systems, this step is catalyzed by enzymes to ensure efficiency and specificity. Esterases or specific lactone synthases could be involved. Research has shown the development of enzymatic processes for the activation and cyclization of hydroxy fatty acids to produce alkyl lactones in engineered host cells.[5]

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450

This protocol describes the general workflow for producing recombinant cytochrome P450 enzymes in E. coli for in vitro studies.[6][7]

Diagram: Workflow for Recombinant P450 Production

Caption: A generalized workflow for the expression and purification of recombinant cytochrome P450.

Methodology:

-

Gene Synthesis and Cloning: The cDNA of the target P450 (e.g., CYP4A11 or CYP704B2) is codon-optimized for E. coli expression and cloned into a suitable expression vector (e.g., pET series) with an N-terminal His-tag for purification.

-

Transformation: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3).

-

Expression:

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of Terrific Broth.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. To enhance heme incorporation, δ-aminolevulinic acid (1 mM) can be added.

-

The culture is then incubated at a lower temperature (e.g., 25-30°C) for 16-24 hours.

-

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by ultracentrifugation to pellet cell debris and membranes.

-

The supernatant containing the soluble P450 is loaded onto a Ni-NTA affinity column.

-

The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM).

-

The His-tagged P450 is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

The purified protein is dialyzed against a storage buffer and concentrated. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.

-

In Vitro Fatty Acid ω-Hydroxylation Assay

This protocol outlines a method to determine the catalytic activity of a purified and reconstituted P450 enzyme system.[8][9]

Reagents:

-

Purified cytochrome P450

-

Purified NADPH-cytochrome P450 reductase (CPR)

-

Cytochrome b5 (optional, can enhance activity)

-

NADPH

-

Palmitic acid (substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., 2 M HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

Procedure:

-

Reconstitution: In a microcentrifuge tube, combine the P450, CPR, and cytochrome b5 (if used) in the reaction buffer. A typical molar ratio is 1:2:1 (P450:CPR:b5). Incubate on ice for 10 minutes.

-

Reaction Initiation: Add palmitic acid (dissolved in a suitable solvent like DMSO or ethanol) to the reconstituted enzyme mixture. Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the products by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

-

Derivatization and Analysis: The organic phase is transferred to a new tube, evaporated to dryness under a stream of nitrogen, and the residue is derivatized to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers. The derivatized products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Hydroxylated Fatty Acids and Lactones

GC-MS is a powerful technique for the separation, identification, and quantification of the products of the biosynthetic pathway.[10][11][12]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for fatty acid analysis (e.g., DB-5ms).

Sample Preparation:

-

The extracted and derivatized samples are reconstituted in a suitable solvent (e.g., hexane).

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 10 minutes.

-

-

MS Detector:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

Data Analysis:

-

Identification of 16-hydroxyhexadecanoic acid and this compound is based on the retention time and comparison of the mass spectrum with that of authentic standards or library data (e.g., NIST).

-

Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a standard curve generated with known concentrations of the analyte.

Conclusion

The biosynthesis of this compound from palmitic acid is a fundamental pathway with implications for various industrial applications. The core of this pathway lies in the ω-hydroxylation reaction catalyzed by cytochrome P450 monooxygenases, followed by an intramolecular lactonization step. While significant progress has been made in identifying the key enzymes and outlining the reaction mechanisms, further research is needed to fully elucidate the kinetics and regulation of this pathway in different organisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the biosynthesis of this compound and to engineer novel biocatalytic systems for its sustainable production.

References

- 1. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medsciencegroup.com [medsciencegroup.com]

- 4. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones 2016-054 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protein Expression and Purification [protocols.io]

- 8. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reconstitution of the fatty acid hydroxylase activity of cytochrome P450BM-3 utilizing its functional domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tpcj.org [tpcj.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Hexadecanolide: A Technical Guide to its Biological Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanolide, a 16-carbon macrocyclic lactone, is a compound with a well-established presence in the fragrance and cosmetics industries. While its primary application has been as a synthetic musk, its structural similarity to biologically active fatty acids, such as hexadecanoic acid, suggests a potential for broader biological functions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties and toxicological profile. In light of the limited research on the specific bioactivities of this compound, this document also presents a detailed analysis of the known biological activities and mechanisms of action of the closely related compound, n-hexadecanoic acid (palmitic acid). This comparative information is intended to provide a foundation for future research into the therapeutic potential of this compound and its derivatives.

Introduction to this compound

This compound, also known as oxacycloheptadecan-2-one or 16-hydroxyhexadecanoic acid lactone, is a synthetic macrocyclic musk.[1] Its primary use is as a fragrance ingredient in a variety of consumer products.[1] A toxicological and dermatological review has been conducted on this compound in the context of its use in fragrances, summarizing available data on its physical properties, acute toxicity, skin and eye irritation, skin sensitization, phototoxicity, and genotoxicity.[2][3]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₂ | [1] |

| Molecular Weight | 254.41 g/mol | [1] |

| CAS Number | 109-29-5 | [1] |

| Appearance | White solid | [4] |

| Melting Point | 34-38 °C | [5] |

| Boiling Point | > 100 °C | [6] |

| Synonyms | Oxacycloheptadecan-2-one, 16-Hexadecanolactone, Dihydroambrettolide, Juniperic acid lactone | [1] |

Toxicological Profile of this compound

The safety of this compound has been evaluated primarily for its application as a fragrance ingredient.

| Endpoint | Result | Reference |

| Genotoxicity | Not genotoxic in bacterial reverse mutation assays (Ames test). Non-clastogenic to human cells in vitro. | [7] |

| Repeated Dose Toxicity | A No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day was established based on data from a read-across analog. | [7] |

| Skin Sensitization | A No Expected Sensitization Induction Level (NESIL) of 5500 μg/cm² has been determined based on data from a read-across analog. | [7] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic based on UV spectra. | [7] |

| Acute Oral Toxicity (Rat LD50) | > 5000 mg/kg | [6] |

| Dermal Toxicity (Rabbit LD50) | > 5000 mg/kg | [6] |

Biological Activity of the Related Compound: n-Hexadecanoic Acid (Palmitic Acid)

While specific data on the anticancer, anti-inflammatory, and antimicrobial activities of this compound are currently lacking in the scientific literature, extensive research has been conducted on its corresponding open-chain carboxylic acid, n-hexadecanoic acid (palmitic acid). The following sections summarize the known biological activities of n-hexadecanoic acid to provide a basis for potential future investigation into this compound. It is crucial to note that these activities are attributed to n-hexadecanoic acid and not directly to this compound.

Anti-inflammatory Activity of n-Hexadecanoic Acid

n-Hexadecanoic acid has been shown to exhibit anti-inflammatory properties through the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[3][8]

-

Enzyme: Porcine pancreatic phospholipase A₂

-

Substrate: Phosphatidylcholine

-

Method: The assay is typically performed by measuring the hydrolysis of the substrate by PLA₂ in the presence and absence of the inhibitor (n-hexadecanoic acid). The extent of hydrolysis can be quantified by measuring the release of fatty acids, often using a colorimetric or titrimetric method.

-

Analysis: Enzyme kinetics are analyzed using Lineweaver-Burk plots to determine the mode of inhibition.[9]

Caption: Competitive inhibition of Phospholipase A₂ by n-hexadecanoic acid.

Anticancer Activity of n-Hexadecanoic Acid and its Derivatives

Various studies have reported the cytotoxic effects of n-hexadecanoic acid and its esters against several cancer cell lines.

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

| n-Hexadecanoic acid | HCT-116 (Colon cancer) | Cytotoxic | 0.8 µg/mL | [7] |

| n-Hexadecanoic acid | HT-29 (Colon cancer) | Cell growth inhibitor | 36.04 µg/ml | [10] |

| Hexadecanoic acid ethyl ester | MCF-7 (Breast cancer) | Cytotoxic | 25 µM | [11][12] |

-

Cell Lines: Human cancer cell lines (e.g., HCT-116, MCF-7).

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Method: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period (e.g., 48 hours), MTT solution is added to each well. The MTT is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In silico molecular docking studies have suggested that n-hexadecanoic acid may interact with key proteins involved in cancer progression, such as DNA topoisomerase-I, nuclear factor-kappa-B (NF-κB), and the tumor suppressor p53.[7][13]

Caption: Experimental workflow for assessing anticancer activity.

Antimicrobial Activity of n-Hexadecanoic Acid

n-Hexadecanoic acid has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi.

| Organism | Activity | MIC Value | Reference |

| Pseudomonas aeruginosa (multidrug-resistant) | Bactericidal | 31.33 ± 5.67 mg/L | [8] |

| Xanthomonas campestris | Bacteriostatic | - | [14] |

| Fusarium oxysporum | Fungistatic | - | [14] |

-

Method: Broth microdilution method is commonly used.

-

Procedure: A serial dilution of the test compound (n-hexadecanoic acid) is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Future Directions and Conclusion

The available scientific literature establishes this compound as a compound with a well-characterized safety profile for its use in the fragrance industry. However, there is a notable absence of research into its potential biological activities. The significant anti-inflammatory, anticancer, and antimicrobial properties of the structurally related n-hexadecanoic acid suggest that this compound may also possess interesting pharmacological activities.

Future research should focus on in-vitro and in-vivo studies to elucidate the specific biological functions of this compound. Investigations into its effects on key cellular pathways, such as those involved in inflammation and cancer, are warranted. Such studies could potentially unlock new therapeutic applications for this compound and its derivatives, expanding its utility beyond the realm of fragrances. This technical guide serves as a foundational resource to encourage and inform these future research endeavors.

References

- 1. This compound | C16H30O2 | CID 7984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 16-HYDROXYHEXADECANOIC ACID | 506-13-8 [amp.chemicalbook.com]

- 10. 16-hydroxyhexadecanoic acid, 506-13-8 [thegoodscentscompany.com]

- 11. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecanolide: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Hexadecanolide, a macrocyclic lactone, is a synthetic fragrance ingredient valued for its persistent, sweet, and musky aroma. It finds application in a variety of consumer products, including perfumes, soaps, and shampoos. This technical guide provides an in-depth overview of the safety, toxicity, and handling of this compound, drawing from available safety data sheets and scientific assessments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | Oxacycloheptadecan-2-one | [1] |

| CAS Number | 109-29-5 | [1] |

| Molecular Formula | C₁₆H₃₀O₂ | [1] |

| Molecular Weight | 254.41 g/mol | [2] |

| Physical State | Solid | [3][4] |

| Appearance | White to slightly pale yellow crystal or lump | [1][3] |

| Melting Point | 33 - 34 °C | [4] |

| Flash Point | > 100 °C (> 212 °F) | [4] |

| Boiling Point | 188 °C at 2.0 kPa | [3] |

Toxicological Profile

The toxicological profile of this compound has been evaluated through a combination of direct testing and read-across approaches with structurally similar molecules.

Acute Toxicity

Studies on the acute toxicity of this compound indicate a low order of toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [3][5] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [3][5] |

Skin and Eye Irritation

The potential for this compound to cause skin and eye irritation has been a focus of its safety assessment. While some sources classify it as a skin irritant, the majority of reports suggest it does not meet the criteria for GHS hazard classification.

| Endpoint | Result | Reference |

| Skin Irritation | Causes skin irritation (in a minority of reports) | [2] |

| Eye Irritation | Causes serious eye irritation | [3] |

Sensitization

Based on data from a read-across analog, ω-pentadecalactone, a No Expected Sensitization Induction Level (NESIL) has been established for this compound.

| Endpoint | Value | Reference |

| Skin Sensitization (NESIL) | 5500 µg/cm² | [6] |

Genotoxicity

This compound has been found to be non-genotoxic in a battery of tests.

| Assay | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Not mutagenic | [6] |

| In vitro Chromosome Aberration Study | Non-clastogenic | [6] |

Repeated Dose Toxicity

The repeated dose toxicity of this compound has been assessed using data from a read-across analog, oxacyclohexadecen-2-one.

| Endpoint | Value | Reference |

| No Observed Adverse Effect Level (NOAEL) | 1000 mg/kg/day | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (OECD 471)

This study is conducted to assess the potential of a substance to induce gene mutations. The protocol involves:

-

Test Strains: Utilizing strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

-

Exposure: The test substance is incubated with the bacterial strains, both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

Observation: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential. For this compound, no increase in revertant colonies was observed.[6]

In Vitro Chromosome Aberration Test (OECD 473)

This assay evaluates the potential of a substance to cause structural chromosomal damage in mammalian cells. The general procedure is as follows:

-

Cell Culture: Human peripheral blood lymphocytes are cultured in vitro.

-

Treatment: The cultured cells are exposed to this compound at various concentrations, both with and without S9 metabolic activation.

-

Analysis: After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations. The study concluded that this compound is non-clastogenic to human cells.[6]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period. While data for this compound is based on a read-across substance, the general protocol involves:

-

Animal Model: Typically conducted in rats.

-

Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days at three or more dose levels.

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematology, clinical biochemistry, and comprehensive histopathological examinations are performed. The No Observed Adverse Effect Level (NOAEL) is determined from this data.[6]

GHS Classification and Handling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the safe use of chemicals.

GHS Classification Workflow

According to aggregated GHS information, a significant majority of notifications report that this compound does not meet the criteria for classification as a hazardous substance.[2] However, a smaller percentage of reports classify it as causing skin irritation (Skin Irrit. 2, H315).[2]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

-

Ventilation: Handle in a well-ventilated place.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]

-

Storage: Store in a cool, dry, ventilated area away from heat sources. Keep containers tightly closed when not in use.[8]

Spill Management Protocol

A systematic approach to managing spills is essential to mitigate potential risks.

In the event of a spill, the area should be evacuated, and sources of ignition removed.[8] Personnel involved in the cleanup should wear appropriate PPE. The spilled material should be contained and collected (e.g., swept up if solid) and disposed of in accordance with local regulations.[8]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Remove the individual to fresh air and keep them at rest. Seek medical advice if symptoms persist.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Ingestion: Rinse the mouth with water and obtain medical advice.[8]

This guide provides a comprehensive overview of the available safety and toxicity data for this compound. Researchers and professionals should always consult the most current Safety Data Sheet (SDS) for the specific product they are using and adhere to all recommended safety precautions.

References

- 1. fda.gov [fda.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. cpsc.gov [cpsc.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to the Structural Isomers of Hexadecanolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanolide is a 16-membered macrocyclic lactone, a class of compounds with significant interest in the fragrance, food, and pharmaceutical industries. The term "this compound" most commonly refers to 16-hexadecanolide, where the carbonyl group is at position 1 and the oxygen atom is at position 16 of the ring. However, structural isomers exist where the lactone linkage is at different positions along the carbon chain. These positional isomers can exhibit distinct physicochemical properties, biological activities, and organoleptic characteristics. This guide provides a detailed overview of the structural isomers of this compound, focusing on their synthesis, characterization, and biological significance.

Structural Isomers of this compound

The primary structural isomers of this compound are positional isomers, differing in the location of the oxygen atom within the macrocyclic ring. The most well-documented isomers are 16-hexadecanolide and 15-hexadecanolide.

| Common Name | IUPAC Name | CAS Number |

| 16-Hexadecanolide | Oxacycloheptadecan-2-one | 109-29-5[1] |

| 15-Hexadecanolide | 16-Methyloxacyclohexadecan-2-one | 4459-57-8[2] |

Physicochemical and Spectroscopic Properties

The position of the lactone functional group influences the physical and spectroscopic properties of the isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 16-Hexadecanolide | 15-Hexadecanolide |

| Molecular Formula | C₁₆H₃₀O₂[1] | C₁₆H₃₀O₂[2] |

| Molecular Weight | 254.41 g/mol [1] | 254.41 g/mol [2] |

| Appearance | White solid[3] | - |

| Melting Point | 34-38 °C | - |

| Boiling Point | 294 °C[4] | - |

| Refractive Index | n20/D 1.4680-1.4730 | - |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[5] | Insoluble in water (0.05462 mg/L @ 25 °C est.).[2] |

| Odor Profile | Sweet, musky, with balsamic and animalic notes.[3][6] | - |

Table 2: Spectroscopic Data of this compound Isomers

| Spectroscopic Data | 16-Hexadecanolide | 15-Hexadecanolide |

| Mass Spectrometry (MS) | Key fragments can be observed. | GC-MS data is available.[1] |

| ¹³C NMR Spectroscopy | Data available. | Data available for the (+)-(S)-enantiomer.[7] |

| ¹H NMR Spectroscopy | Data available. | - |

Experimental Protocols

The synthesis of macrocyclic lactones like this compound isomers often involves the cyclization of the corresponding ω-hydroxy fatty acid.

Synthesis of 15-Hexadecanolide

A common strategy for the synthesis of 15-hexadecanolide involves the macrolactonization of (R)-15-hydroxyhexadecanoic acid.[8][9] Two effective methods for the cyclization step are the Yamaguchi and Mitsunobu reactions.[8][9]

General Workflow for the Synthesis of 15-Hexadecanolide:

Caption: Synthetic pathway for 15-hexadecanolide.

Detailed Steps (Conceptual):

-

Chain Elongation: Starting from a chiral precursor like ethyl (R)-β-hydroxybutyrate, the carbon chain is extended through a series of reactions to obtain the full 16-carbon backbone.

-

Functional Group Manipulation: Protecting groups may be used for the hydroxyl and carboxyl functionalities during the chain elongation process.

-

Deprotection and Cyclization: The protecting groups are removed to yield the linear ω-hydroxy acid. This precursor is then subjected to macrolactonization conditions (e.g., Yamaguchi or Mitsunobu reagents) to facilitate the intramolecular esterification, forming the 16-membered ring of 15-hexadecanolide.

-

Purification: The final product is purified using techniques such as column chromatography.

Biological Activity and Applications

The biological activities of simple macrocyclic lactones like this compound isomers are not as extensively studied as their more complex antibiotic counterparts. Their primary application is in the fragrance industry.

-

16-Hexadecanolide: Widely used as a fragrance ingredient due to its persistent musky odor.[3][6] It is valued for its fixative properties in perfumes.[10] Toxicological reviews have assessed its safety for use in cosmetics, focusing on dermal and phototoxicity, and have found it to be non-genotoxic.[4][11]

-

15-Hexadecanolide: This isomer is a known sex pheromone component of the stink bug, Piezodorus hybneri.[8][9]

While specific data on the antimicrobial or cytotoxic effects of these simple hexadecanolides is limited, the precursor molecule, hexadecanoic acid (palmitic acid), has been reported to exhibit antimicrobial activity against various pathogens, including multidrug-resistant Pseudomonas aeruginosa.[12] This suggests a potential area for future investigation into the biological activities of its lactone derivatives.

Signaling Pathways

Currently, there is a lack of specific information detailing the interaction of simple this compound isomers with cellular signaling pathways. The known mechanisms of action for macrocyclic lactones, which involve targeting glutamate-gated chloride channels in invertebrates, are primarily associated with complex anthelmintic drugs and are unlikely to be relevant for these simpler structures.[13]

The logical relationship for the investigation and characterization of these isomers can be visualized as follows:

Caption: Workflow for the study of this compound isomers.

Conclusion

The structural isomers of this compound, particularly the positional isomers, present a fascinating area of study with implications for various scientific and industrial fields. While 16-hexadecanolide is well-established as a fragrance ingredient, other isomers like 15-hexadecanolide exhibit distinct biological roles as pheromones. The lack of comprehensive data for many of the potential isomers highlights opportunities for further research, especially in elucidating their synthesis, characterizing their properties, and exploring their potential biological activities beyond their current applications. Such investigations could uncover novel applications for these macrocyclic lactones in drug development and other areas of biotechnology.

References

- 1. This compound | C16H30O2 | CID 7984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15-hexadecanolide, 69297-56-9 [thegoodscentscompany.com]

- 3. Perfumers Apprentice - this compound (IFF) [shop.perfumersapprentice.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. CAS 109-29-5: this compound | CymitQuimica [cymitquimica.com]

- 6. iff.com [iff.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis of Both Enantiomers of 15-Hexadecanolide, a Sex Pheromone Component of the Stink Bug, Piezodorus hybneri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniper lactone, 109-29-5 [thegoodscentscompany.com]

- 11. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An antimicrobial metabolite n- hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Properties of Hexadecanolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanolide, a macrocyclic lactone, is a significant synthetic musk used extensively in the fragrance industry. Its characteristic sweet, musky odor has made it a valuable component in a wide array of consumer products. This guide provides a comprehensive overview of the olfactory properties of this compound, including its detailed odor profile, physical and chemical characteristics, and the experimental methodologies used to determine these properties. The information presented is intended to serve as a technical resource for professionals in research, new drug development, and related scientific fields.

Introduction

This compound, also known as Oxacycloheptadecan-2-one, is a synthetic macrocyclic musk that plays a crucial role in modern perfumery.[1][2] It is valued for its persistent, sweet, and musky scent, often with balsamic and animalic undertones.[1][3] Unlike some earlier synthetic musks, macrocyclic musks like this compound are noted for their biodegradability, making them a more environmentally conscious choice.[4] The study of its olfactory properties is essential for its effective application in fragrance compositions and for understanding the structure-odor relationships of musk compounds in general.

Olfactory Profile

The scent of this compound is consistently described as having a dominant musk character.[1][5] It is further characterized by sweet and animalic notes, which contribute to its complexity and depth.[1] Some sources also describe it as having balsamic effects.[3][4] The overall impression is one of a clean, yet tenacious musk with excellent diffusion.[3][6]

Key Odor Descriptors:

The tenacity of this compound on a blotter is reported to be 48 hours, indicating its value as a long-lasting base note in fragrance formulations.[1]

Physicochemical Properties

A comprehensive understanding of a fragrance ingredient's olfactory properties is intrinsically linked to its physicochemical characteristics.

| Property | Value | Reference |

| Chemical Name | Oxacycloheptadecan-2-one | [1] |

| CAS Number | 109-29-5 | [1][3] |

| Molecular Formula | C₁₆H₃₀O₂ | [1][3] |

| Molecular Weight | 254.4 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 34-38 °C | [7] |

| Vapor Pressure | 0.000085 mm Hg @ 23°C | [1][3] |

| Refractive Index | 1.4680 - 1.4730 @ 20°C | [6] |

| Flash Point | > 100 °C | [6] |

| Solubility | Soluble in alcohol | [6] |

| Biodegradability | Readily biodegradable (99.9% renewable) | [3] |

Experimental Protocols for Olfactory Analysis

The characterization of this compound's olfactory properties relies on established sensory analysis techniques, most notably Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9] This method allows for the identification of individual volatile compounds that contribute to the overall aroma of a substance.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and travels through a capillary column, where individual components are separated based on their volatility and interaction with the stationary phase.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to an olfactory port.

-

Olfactory Detection: A trained sensory panelist or "sniffer" inhales the effluent from the olfactory port and records the time, intensity, and description of any detected odors.

-

Data Correlation: The data from the chemical detector and the olfactory port are correlated to link specific chemical compounds to their perceived odors.

Structure-Odor Relationship of Musk Compounds

This compound belongs to the macrocyclic musk family.[2] The characteristic musk odor is often associated with large ring structures, typically containing 15 to 17 atoms.[2][10] In the case of this compound, the 16-membered lactone ring is crucial for its olfactory properties. The presence of the ester functional group within the macrocycle also plays a significant role in defining its specific scent profile.

The shape of the molecule is a key determinant of its interaction with olfactory receptors.[11] It is believed that musk compounds adopt a specific conformation that allows them to bind to and activate the human musk-recognizing receptor, OR5AN1.[10]

Synthesis Overview

The synthesis of this compound has been approached through various routes. A notable method involves the decomposition of ketone peroxides, a process developed by Story.[12] This synthesis typically involves two main steps: the formation of cyclohexanone peroxides followed by their thermal or photochemical decomposition to yield this compound.[12] More recent research has focused on developing safer and more efficient continuous production methods.[12]

Safety and Regulatory Information

This compound has undergone toxicological and dermatological reviews to assess its safety as a fragrance ingredient.[13] It is classified as a member of the macrocyclic lactone and lactide derivatives structural group.[13] Safety data sheets and IFRA (International Fragrance Association) certificates are available from suppliers and provide detailed information on safe handling and usage levels.[5] For instance, the recommended usage level is up to 3% in fragrance concentrates.[1][6]

Conclusion

This compound is a well-characterized synthetic musk with a desirable sweet, animalic, and enduring musk profile. Its olfactory properties are a direct result of its macrocyclic lactone structure. The use of advanced analytical techniques like GC-O has been instrumental in elucidating its detailed scent characteristics. A thorough understanding of its physicochemical properties, synthesis, and safety is crucial for its continued and responsible use in the fragrance industry and for the development of novel scent molecules.

References

- 1. Perfumers Apprentice - this compound (IFF) [shop.perfumersapprentice.com]

- 2. publisherspanel.com [publisherspanel.com]

- 3. iff.com [iff.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound [directpcw.com]

- 6. juniper lactone, 109-29-5 [thegoodscentscompany.com]

- 7. 16-Hexadecanolide 97 109-29-5 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 10. medium.com [medium.com]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. cetjournal.it [cetjournal.it]

- 13. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Hexadecanolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanolide, a 16-membered macrolide, is a valuable compound in the fragrance industry for its distinct musk scent and is also a key structural motif in various biologically active natural products. Its synthesis has been a subject of extensive research, leading to the development of several effective methods. These application notes provide a detailed overview and comparison of the most prominent chemical synthesis routes to this compound, including comprehensive experimental protocols for key methods. The precursor for most of these syntheses is 16-hydroxyhexadecanoic acid.

The primary methods for the synthesis of this compound can be broadly categorized into:

-

Macrolactonization of ω-Hydroxy Acids: This is the most prevalent strategy, involving the intramolecular esterification of 16-hydroxyhexadecanoic acid. Several named reactions have been developed to facilitate this ring-closure, each with its own set of activating reagents and conditions.

-

Decomposition of Cycloalkanone Peroxides: A method pioneered by Story, this approach utilizes the thermal or photochemical decomposition of a peroxide precursor derived from cyclohexanone.

-

Ring-Closing Metathesis (RCM): A modern and powerful technique in macrocycle synthesis, RCM employs ruthenium or molybdenum catalysts to form the cyclic alkene precursor to this compound.

-

Biocatalytic Synthesis: This approach utilizes enzymes, such as lipases, to catalyze the lactonization, often with high enantioselectivity.

This document aims to serve as a practical guide for researchers in selecting and implementing the most suitable synthetic strategy for their specific needs, based on factors such as desired yield, scalability, substrate tolerance, and available resources.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for various methods used in the synthesis of this compound, providing a basis for comparison.

| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Reflux | 12 h | 75-90 | [1] |

| Mitsunobu Macrolactonization | PPh3, DIAD (or DEAD) | Toluene or THF | 0 to RT | 1-24 h | 60-85 | [1] |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, PPh3 | Xylene or Benzene | Reflux | 10-20 h | 65-80 | [2][3] |

| Boden & Keck Macrolactonization | DCC, DMAP, DMAP·HCl | CH2Cl2 or Toluene | Reflux | 12-24 h | ~70 | [4] |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | CH2Cl2 | Room Temp. | 3-12 h | High | [5] |

| Story's Synthesis | Tricyclohexylidene triperoxide | - | 200 °C (thermolysis) | Continuous flow | 15-28 | |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalyst | CH2Cl2 or Toluene | RT to Reflux | 2-24 h | 53-87 (for macrocycles) | [6][7] |

| Lipase-Catalyzed Synthesis | Immobilized Lipase (e.g., Candida antarctica Lipase B) | Cyclohexane | 40 | 72 h | Variable |

Note: Yields are highly dependent on the specific substrate, reaction conditions, and scale. The data presented here are representative values found in the literature for this compound or analogous long-chain macrolides.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Safety Precautions: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Yamaguchi Macrolactonization

This method relies on the formation of a mixed anhydride from 16-hydroxyhexadecanoic acid and 2,4,6-trichlorobenzoyl chloride, which then undergoes an intramolecular cyclization catalyzed by 4-(dimethylamino)pyridine (DMAP).[8] This procedure is known for its generally high yields and reliability.

Materials:

-

16-Hydroxyhexadecanoic acid

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

-

Triethylamine (Et3N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Seco-Acid Solution: Dissolve 16-hydroxyhexadecanoic acid (1.0 eq) in anhydrous THF.

-

Formation of the Mixed Anhydride: To the stirred solution from step 1, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath. Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Filtration: Filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the solid residue with anhydrous toluene.

-

Cyclization: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a large volume of anhydrous toluene to achieve high dilution (typically 0.01-0.05 M). Add a solution of DMAP (3.0 eq) in anhydrous toluene to the reaction mixture.

-